2-Fluoro-dl-phenylalanine

Protein Engineering Allosteric Regulation Enzyme Kinetics

PROCURE THE SPECIFICITY OF ORTHO-SUBSTITUTION. This 2-fluoro-DL-phenylalanine is the defined isomer for synthesizing the metabolically stable PET tracer 2-[18F]fluorophenylalanine, which shows superior tumor uptake to clinical [18F]FET and precise blood-brain barrier transport kinetics. Its unique dipole moment creates a signature unlike 3-fluoro or 4-fluoro isomers—critical for 19F NMR detection of subtle protein conformational states and for preserving catalytic activity while abolishing allosteric regulation in enzymes like aspartate transcarbamylase. Standard substitutions with meta/para isomers compromise experimental validity; secure the validated ortho-fluoro tool for genetic code expansion and antimetabolite selection pressure studies.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
CAS No. 2629-55-2
Cat. No. B556775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-dl-phenylalanine
CAS2629-55-2
Synonyms2-Fluoro-dl-phenylalanine; 2629-55-2; 2-amino-3-(2-fluorophenyl)propanoicacid; 2-Fluorophenylalanine; o-Fluoro-dl-phenylalanine; dl-(2-Fluorophenyl)alanine; o-Fluorophenylalanine; dl-o-Fluorophenylalanine; 3-(o-Fluorophenyl)alanine; dl-beta-o-Fluorophenylalanine; H-DL-PHE(2-F)-OH; DL-2-FLUOROPHENYLALANINE; NYCRCTMDYITATC-UHFFFAOYSA-N; ALANINE,3-(o-FLUOROPHENYL)-; ST024950; 2-Amino-3-(2-fluorophenyl)propionicAcid; 2-Amino-3-(2-fluoro-phenyl)-propionicacid; 35175-89-4; Phenylalanine,2-fluoro-; (R)-2-FluorophenylalanineHydrochloride; DL-o-phenylalanine; 325-69-9; ACMC-20a4dk; 2-Fluorophenylalanine#; ACMC-1CMU9
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)N)F
InChIInChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
InChIKeyNYCRCTMDYITATC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-dl-phenylalanine (CAS 2629-55-2) Procurement Guide: Ortho-Fluorinated Phenylalanine for Selective Protein Engineering and Tracer Development


2-Fluoro-dl-phenylalanine (2-FPhe, ortho-fluorophenylalanine) is a non-proteinogenic, monofluorinated analog of the essential amino acid phenylalanine [1]. As a racemic mixture of D- and L-enantiomers, this derivative is characterized by the substitution of a hydrogen atom with a fluorine atom at the ortho position of the aromatic ring [1]. This specific modification imparts distinct physicochemical properties, including altered side-chain conformation and dipole moment, which serve as a critical tool in medicinal chemistry for probing enzyme function, engineering protein stability, and developing next-generation molecular imaging agents [2].

Why 2-Fluoro-dl-phenylalanine Cannot Be Substituted by Meta- or Para-Fluorophenylalanine Analogs in Research and Development


In the procurement of fluorinated phenylalanine analogs, the precise position of the fluorine atom (ortho, meta, or para) is not a minor structural variation but a critical determinant of downstream biological and physicochemical outcomes. Isomeric substitution fundamentally alters the aromatic ring's electron density, side-chain conformational preferences, and dipole orientation, leading to vastly different effects on protein conformation, catalytic activity, and metabolic fate [1]. Consequently, 2-fluoro-dl-phenylalanine exhibits a unique functional signature that cannot be replicated by its 3-fluoro or 4-fluoro counterparts, making blind substitution a significant risk to experimental reproducibility and therapeutic efficacy [2].

2-Fluoro-dl-phenylalanine: Quantitative Evidence for Differentiated Performance vs. Analogs


Enzymatic Activity Modulation: Ortho-Fluorination Preserves Basal Activity While Eliminating Allosteric Regulation

In a comparative study of E. coli aspartate transcarbamylase, global substitution of phenylalanine with 2-fluoro-dl-phenylalanine resulted in an enzyme variant that maintained the same specific catalytic activity as the wild-type enzyme but completely lacked both homotropic and heterotropic allosteric interactions [1]. This is a unique functional outcome not observed with other analogs in this study, where modifications typically altered catalytic efficiency.

Protein Engineering Allosteric Regulation Enzyme Kinetics

In Vivo Metabolic Stability: 2-Fluoro-dl-phenylalanine Resists Defluorination Compared to Para-Fluorinated Analog

A comparative evaluation of 2-[18F]fluorophenylalanine (2-[18F]FPhe) and 4-[18F]fluorophenylalanine (4-[18F]FPhe) as potential PET tracers revealed a critical difference in their in vivo behavior. While 4-[18F]FPhe exhibited rapid in vivo defluorination, leading to loss of the signal and high bone uptake of free [18F]fluoride, 2-[18F]FPhe demonstrated sufficient in vivo stability to be considered a viable imaging probe [1]. This difference is attributed to the stronger carbon-fluorine bond at the ortho position in this metabolic context.

PET Tracer Development Radiochemistry In Vivo Stability

Comparative Tumor Cell Uptake: 2-Fluoro-dl-phenylalanine Shows Higher Accumulation Than Clinical Standard FET

In preliminary biological studies assessing its potential as a PET tracer, 2-[18F]fluorophenylalanine (2-[18F]FPhe) demonstrated a higher uptake in various human tumor cell lines compared to O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), an established clinical tracer for brain tumor imaging [1]. This indicates a potential advantage for 2-[18F]FPhe in achieving higher tumor-to-background contrast.

Oncology Molecular Imaging Amino Acid Transport

Blood-Brain Barrier Transport: 2-Fluoro-dl-phenylalanine as a Near-Ideal Mimic of Natural Phenylalanine

A comparative study in rats assessed the transport of L-[2-18F]fluorophenylalanine and L-[U-14C]phenylalanine across the blood-brain barrier (BBB). The cerebral fraction of transported tracer (FTT) for the fluorinated analog was 0.042, nearly identical to the 0.045 measured for the natural amino acid (ratio of approx. 0.90) [1]. This demonstrates that ortho-fluorination does not significantly impair recognition and transport by the large neutral amino acid (NAA) transporter system at the BBB.

Blood-Brain Barrier Pharmacokinetics Neuroscience

Positional Isomer Impact on Enzyme Function: Ortho-Fluorination Leads to Intermediate Activity in Histone Acetyltransferase

When globally incorporated into the histone acetyltransferase tGCN5, the three monofluorinated phenylalanine isomers (ortho, meta, para) produced distinct effects on protein function. While all three perturbed the enzyme to some degree, the para-isomer (pFF) caused the smallest perturbation, and the ortho-isomer (oFF) led to an intermediate level of functional and structural change relative to the meta- and para- analogs [1]. This demonstrates that the ortho-fluorine atom's unique steric and electronic profile yields a specific, non-interchangeable outcome in a complex protein environment.

Epigenetics Protein Stability Structure-Activity Relationship

Antimetabolite Potency: 2-Fluoro-dl-phenylalanine Acts as a Potent Analog Antimetabolite in Cyanobacteria

In a study investigating aromatic amino acid biosynthesis in the cyanobacterium Synechocystis sp., both 2-fluoro and 4-fluoro derivatives of phenylalanine were identified as potent analog antimetabolites [1]. These compounds were effective selective agents for isolating resistant mutants, with the 2-fluoro derivative serving as a key tool in elucidating the allosteric control of the shikimate pathway.

Antimetabolite Metabolic Engineering Mutant Selection

Key Application Scenarios for Procuring 2-Fluoro-dl-phenylalanine Based on Verified Evidence


Development of Metabolically Stable PET Tracers for Oncology and Neurology

This compound is the preferred precursor for synthesizing 2-[18F]fluorophenylalanine, a PET tracer candidate. Unlike its 4-fluoro isomer which suffers from rapid in vivo defluorination, the 2-fluoro variant demonstrates sufficient metabolic stability for imaging applications [1]. Furthermore, its tumor cell uptake is higher than the clinical standard [18F]FET, suggesting improved sensitivity for tumor detection [1]. Its near-identical transport kinetics to natural phenylalanine across the blood-brain barrier also makes it a precise probe for studying amino acid transport in the CNS [2].

Precise Engineering of Protein Allostery and Function

2-Fluoro-dl-phenylalanine is uniquely suited for studies aimed at dissecting allosteric regulation. As demonstrated in E. coli aspartate transcarbamylase, its incorporation can preserve the enzyme's catalytic rate while completely abolishing its complex regulatory mechanisms [3]. This allows researchers to isolate the effects of allostery from basal activity. Its distinct, intermediate effect on protein stability and function, as seen in histone acetyltransferases, further positions it as a specific, non-interchangeable tool for modulating protein conformation [4].

Probing Protein Conformation and Dynamics via 19F NMR Spectroscopy

As a monofluorinated amino acid, 2-fluoro-dl-phenylalanine serves as a sensitive probe for 19F NMR spectroscopy, a technique used to detect subtle conformational heterogeneity and dynamics in proteins with minimal structural perturbation [5]. Recent advancements in genetic code expansion have enabled its high-fidelity, site-specific incorporation into proteins like the Zika and Dengue virus proteases, allowing researchers to observe distinct conformational states that are invisible to other methods [5].

Selection of Feedback-Resistant Mutants in Metabolic Engineering

The compound's established role as a potent analog antimetabolite makes it an effective selective agent for isolating microbial mutants with deregulated aromatic amino acid biosynthesis pathways [6]. By applying selection pressure with 2-fluoro-dl-phenylalanine, researchers can enrich for strains that overproduce valuable aromatic compounds like phenylalanine and tyrosine, a crucial step in developing microbial cell factories for industrial biotechnology [6].

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